Home > Products > Screening Compounds P82241 > ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1160246-09-2

ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Catalog Number: EVT-3059039
CAS Number: 1160246-09-2
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound exhibits notable pharmacological properties and has garnered interest in medicinal chemistry due to its potential applications in drug development. The compound can be classified as a heterocyclic compound, specifically a pyrazole derivative that contains a pyridine ring fused to the pyrazole structure.

Synthesis Analysis

Methods

The synthesis of ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:

  1. Condensation Reactions: Starting materials often include benzyl aldehydes and substituted hydrazines. The reaction is carried out under acidic or basic conditions to promote the formation of the pyrazole ring.
  2. Cyclization: Following the initial condensation, cyclization occurs to form the pyrazolo[3,4-b]pyridine structure. This may involve heating or the use of catalysts to facilitate ring closure.
  3. Carboxylation: The introduction of the carboxylate group can be achieved through various methods, including the use of carboxylic acids or anhydrides in the presence of coupling agents.

Technical Details

The reaction conditions are critical for optimizing yield and purity. Typically, solvents such as ethanol or acetonitrile are used, and temperature control is essential during the cyclization step to avoid decomposition of sensitive intermediates.

Molecular Structure Analysis

Structure

The molecular structure of ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented by its chemical formula C16H18N2O3C_{16}H_{18}N_2O_3. The compound features a pyrazolo[3,4-b]pyridine core with substituents that include an ethyl ester and a benzyl group.

Chemical Reactions Analysis

Reactions

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate participates in various chemical reactions:

  1. Oxidation: Under oxidative conditions, it can be converted into more oxidized derivatives.
  2. Reduction: This compound can undergo reduction reactions to yield corresponding alcohols or amines.
  3. Substitution Reactions: The presence of functional groups allows for nucleophilic substitution reactions where other substituents can replace existing ones.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.

Mechanism of Action

The mechanism of action for ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate largely depends on its interactions with biological targets. It may act as an enzyme inhibitor or modulator in biochemical pathways.

Process

The compound potentially inhibits specific kinases involved in signaling pathways related to cell proliferation and survival. Its activity may be attributed to structural features that allow it to bind effectively to these targets.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in the molecule.
Applications

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Used in studies investigating enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex organic molecules.

This compound's unique structural features and reactivity profile make it a valuable candidate for further research and development in both academic and industrial settings.

Historical Evolution and Significance in Heterocyclic Chemistry

Emergence of Pyrazolo[3,4-b]Pyridine Scaffolds in Early 20th-Century Synthesis

The pyrazolo[3,4-b]pyridine core emerged from foundational work by Ortoleva (1908), who synthesized the first monosubstituted derivative (R₃ = Ph) via iodine-assisted cyclization of diphenylhydrazone and pyridine. Bulow’s 1911 refinement—using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid—established a robust template for N1-aryl and C3-alkyl substitutions [3]. These early methods exploited condensation cyclization, where pyrazole amines acted as dinucleophiles toward bifunctional carbonyl electrophiles. The scaffold’s stability was later rationalized by Alkorta and Elguero’s computational studies (2000s), confirming the 1H-tautomer as energetically favored by ~9 kcal/mol due to aromatic delocalization across both rings [3]. This tautomeric preference distinguished it from the less stable 2H-isomer, which lacks full aromaticity.

Table 1: Early Milestones in Pyrazolo[3,4-b]Pyridine Synthesis

YearResearcherKey InnovationRepresentative Compound
1908OrtolevaIodine-mediated cyclization1H-Pyrazolo[3,4-b]pyridine (R₃ = Ph)
1911BulowAcid-catalyzed pyrazole-diketone condensation1-Phenyl-3-methyl derivatives
1920sKoćwaFriedländer-type adaptationsBenzannulated analogs (pyrazoloquinolines)

Role of Substituent Engineering in Expanding Structural Diversity

Substituent positioning at N1, C3, C4, C5, and C6 enabled systematic diversification. Analysis of >300,000 compounds revealed stark preferences: N1 substitutions were dominated by methyl (30%), alkyl (23%), and phenyl (15%), while C3 favored methyl (47%) or hydrogen (31%) [3]. The target compound—ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate—epitomizes strategic engineering:

  • N1-Benzyl: Enhances lipophilicity and steric bulk, potentially improving blood-brain barrier penetration.
  • C4-Ethoxycarbonyl: Serves as an electrophile for amide formation or hydrolysis to carboxylic acids.
  • C6-Ketone: Facilitates hydrogen bonding and tautomerization, critical for biorecognition.

Table 2: Impact of Substituents on Pyrazolo[3,4-b]Pyridine Properties

PositionCommon GroupsPrevalence (%)Functional Role
N1Methyl, Phenyl, Benzyl68% (combined)Governs solubility and metabolic stability
C3Methyl, H78% (combined)Modulates electronic density and tautomerism
C4Ester, Carboxamide~15%Enables derivatization or target binding
C6Oxo>90%Stabilizes dihydropyridine tautomer

The ester at C4 proved versatile: hydrolysis yielded carboxylic acids for salt formation, while aminolysis produced amides—key intermediates in kinase inhibitors like those in patent EP2567959A1 [5]. Meanwhile, N1-benzyl substitution (vs. phenyl or methyl) increased steric bulk, potentially altering binding pocket interactions in biological targets.

Transition from Academic Curiosity to Biomedical Relevance

The scaffold’s resemblance to purines (adenine/guanine) underpinned its biomedical value. By 2022, >300,000 1H-pyrazolo[3,4-b]pyridines had been described, with 14 in DrugBank as experimental, investigational, or approved drugs [3]. Key transitions include:

  • Kinase Inhibition: Derivatives like 6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxamides (e.g., from EP2567959A1) showed nanomolar IC₅₀ against protein kinase C isoforms, relevant for diabetic complications and cancer [5]. The C4-carboxamide group formed critical hydrogen bonds with kinase hinge regions.
  • Receptor Modulation: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones (structurally analogous) acted as allosteric M4 muscarinic acetylcholine receptor modulators (WO2017107087A1), targeting psychiatric/neurological disorders [6] [9].
  • Targeted Functionalization: The 6-oxo-1,6-dihydro tautomer stabilized hydrogen-bonding networks, while C7 saturation (6,7-dihydro forms) enhanced conformational flexibility for receptor binding.

Figure 1: Biomedical Applications Timeline

1911-1980s: Academic synthesis & fluorescence studies  ↓  1990s-2010: Early kinase inhibitor patents (e.g., PKC inhibitors)  ↓  2012-2022: 14 compounds in DrugBank; M4 receptor modulators  

The ethyl 1-benzyl-3-methyl variant remains underexplored biomedically but offers tunability via C4 ester reduction or N-benzyl deprotection—routes to novel kinase or receptor ligands.

Appendix: Key Pyrazolo[3,4-b]Pyridine Derivatives

Properties

CAS Number

1160246-09-2

Product Name

ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

IUPAC Name

ethyl 1-benzyl-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate

Molecular Formula

C17H17N3O3

Molecular Weight

311.341

InChI

InChI=1S/C17H17N3O3/c1-3-23-17(22)13-9-14(21)18-16-15(13)11(2)19-20(16)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,21)

InChI Key

GXRXZOGXARNNCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2CC3=CC=CC=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.